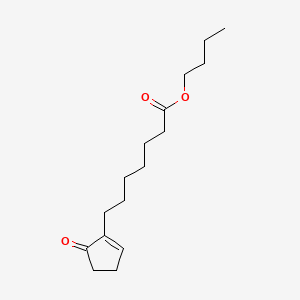
N,N'-Dimethyl hexahydropyrazine-2,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl hexahydropyrazine-2,3-dithione is an organic compound with the molecular formula C6H10N2S2 It consists of a hexahydropyrazine ring substituted with two methyl groups and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl hexahydropyrazine-2,3-dithione typically involves the reaction of hexahydropyrazine with methylating agents and sulfur sources
Industrial Production Methods
Industrial production of N,N’-Dimethyl hexahydropyrazine-2,3-dithione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl hexahydropyrazine-2,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Dimethyl hexahydropyrazine-2,3-dithione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl hexahydropyrazine-2,3-dithione involves its interaction with molecular targets through its dithione and methyl groups. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its sulfur atoms can also participate in redox reactions, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl hexahydropyrazine-2,3-dione: Similar structure but with oxygen atoms instead of sulfur.
N,N’-Dimethyl hexahydropyrazine-2,3-dithiol: Contains thiol groups instead of dithione.
Uniqueness
This detailed article provides a comprehensive overview of N,N’-Dimethyl hexahydropyrazine-2,3-dithione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
78134-03-9 |
|---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1,4-dimethylpiperazine-2,3-dithione |
InChI |
InChI=1S/C6H10N2S2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 |
InChI Key |
FRMSTABVRWEXOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=S)C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


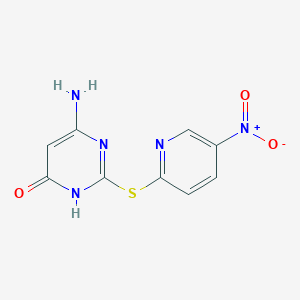
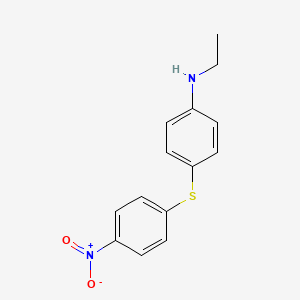
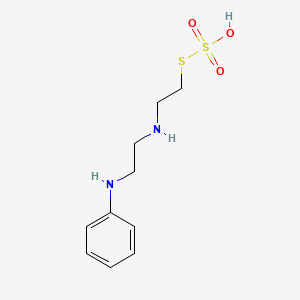
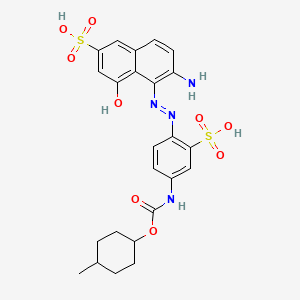
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)
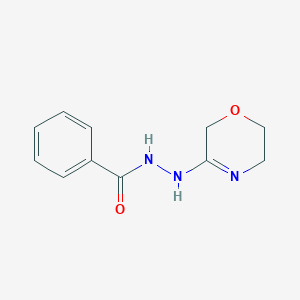
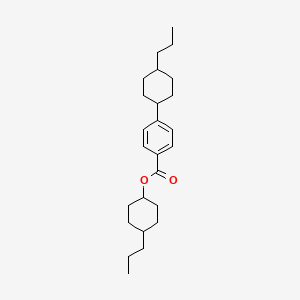
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

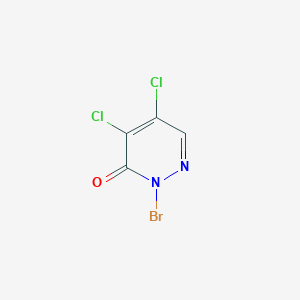
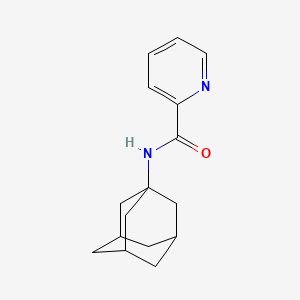
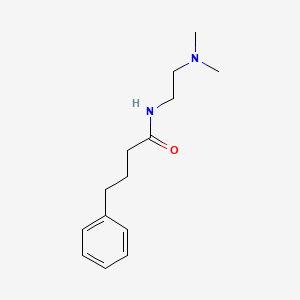
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
